molecular formula C8H10ClNO3 B2430457 3-Amino-5-hydroxy-2-methylbenzoic acid;hydrochloride CAS No. 2247102-96-9

3-Amino-5-hydroxy-2-methylbenzoic acid;hydrochloride

Cat. No.: B2430457
CAS No.: 2247102-96-9
M. Wt: 203.62
InChI Key: DROVYHQBACWXEA-UHFFFAOYSA-N
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Description

3-Amino-5-hydroxy-2-methylbenzoic acid;hydrochloride: is a chemical compound with the molecular formula C8H10ClNO3. It is a derivative of benzoic acid, featuring an amino group at the 3-position, a hydroxyl group at the 5-position, and a methyl group at the 2-position. This compound is often used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name

3-amino-5-hydroxy-2-methylbenzoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3.ClH/c1-4-6(8(11)12)2-5(10)3-7(4)9;/h2-3,10H,9H2,1H3,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DROVYHQBACWXEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1N)O)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-hydroxy-2-methylbenzoic acid;hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 2-methylbenzoic acid.

    Nitration: The 2-methylbenzoic acid undergoes nitration to introduce a nitro group at the 3-position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron and hydrochloric acid.

    Hydroxylation: The hydroxyl group is introduced at the 5-position through a hydroxylation reaction using appropriate reagents and conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: These reactors are used to control the reaction conditions precisely.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Amino-5-hydroxy-2-methylbenzoic acid;hydrochloride can undergo oxidation reactions to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form various reduced derivatives, depending on the reducing agents used.

    Substitution: It can undergo substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or alkylating agents are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antiviral Activity
Research indicates that 3-amino-5-hydroxy-2-methylbenzoic acid; hydrochloride serves as a precursor for the synthesis of compounds with antiviral properties, particularly against HIV. It is involved in the development of HIV protease inhibitors, which are critical in antiretroviral therapy. The compound's structure allows for modifications that enhance its efficacy against viral replication mechanisms .

2. Antibiotic Production
This compound has been shown to enhance the production of antibiotics when added to fermentation media. Specifically, it increases the yield of certain antibiotics derived from microbial sources, thus playing a vital role in biotechnological applications .

Agricultural Applications

1. Plant Growth Regulation
Studies have demonstrated that 3-amino-5-hydroxy-2-methylbenzoic acid; hydrochloride can act as a plant growth regulator. It influences various physiological processes in plants, promoting growth and enhancing resistance to environmental stressors. This application is particularly relevant in sustainable agriculture practices aimed at improving crop yields without the use of synthetic chemicals.

Industrial Applications

1. Dyes and Pigments Production
In the industrial sector, this compound is utilized in the synthesis of dyes and pigments. Its chemical structure allows it to participate in reactions that yield vibrant colors used in textiles and coatings .

2. Organic Synthesis Building Block
3-Amino-5-hydroxy-2-methylbenzoic acid; hydrochloride is employed as a building block in organic synthesis. Its versatility makes it suitable for creating various chemical compounds used across different industries, including pharmaceuticals and specialty chemicals.

Case Studies

Application Area Study/Findings Impact
Medicinal ChemistrySynthesis of HIV protease inhibitors from 3-amino-5-hydroxy-2-methylbenzoic acidEnhanced treatment options for HIV patients
Antibiotic ProductionIncreased yield of antibiotics through fermentation with the compoundImproved efficiency in antibiotic production processes
AgricultureUse as a plant growth regulatorPositive effects on crop resilience and yield
Industrial ChemistryDevelopment of dyes and pigmentsExpansion of eco-friendly dye production methods

Mechanism of Action

The mechanism of action of 3-Amino-5-hydroxy-2-methylbenzoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups play a crucial role in its reactivity and binding to target molecules. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical pathways.

Comparison with Similar Compounds

    2-Amino-5-methoxybenzoic acid: This compound has a methoxy group instead of a hydroxyl group at the 5-position.

    2-Amino-5-methylbenzoic acid: This compound lacks the hydroxyl group at the 5-position.

    3-Amino-5-hydroxybenzoic acid: This compound lacks the methyl group at the 2-position.

Uniqueness: 3-Amino-5-hydroxy-2-methylbenzoic acid;hydrochloride is unique due to the presence of both the amino and hydroxyl groups, as well as the methyl group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various scientific and industrial applications.

Biological Activity

3-Amino-5-hydroxy-2-methylbenzoic acid hydrochloride, a derivative of salicylic acid, has garnered attention in pharmacological research due to its potential biological activities. This compound is structurally similar to other benzoic acid derivatives known for their analgesic and anti-inflammatory properties. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure and Properties

The chemical structure of 3-amino-5-hydroxy-2-methylbenzoic acid hydrochloride can be represented as follows:

C9H11ClNO3\text{C}_9\text{H}_{11}\text{ClN}O_3

This compound features an amino group, a hydroxyl group, and a methyl group attached to a benzoic acid backbone, which are essential for its biological interactions.

Biological Activity Overview

Research indicates that 3-amino-5-hydroxy-2-methylbenzoic acid exhibits several biological activities, including:

  • Analgesic Effects : Similar to its relatives, this compound has shown potential in pain relief.
  • Anti-inflammatory Properties : Demonstrated through various in vivo models.
  • Antimicrobial Activity : Potential against certain bacterial strains.

Analgesic and Anti-inflammatory Activity

A study on related compounds, such as 5-acetamido-2-hydroxybenzoic acid, provides insights into the analgesic properties of benzoic acid derivatives. These compounds were tested using various pain models (e.g., acetic acid-induced writhing test) and demonstrated significant reductions in pain responses at specific dosages (20 mg/kg and 50 mg/kg) compared to controls .

Table 1: Comparative Analgesic Potency of Benzoic Acid Derivatives

CompoundDosage (mg/kg)Pain Reduction (%)
5-Acetamido-2-hydroxybenzoic acid2074
5-Acetamido-2-hydroxybenzoic acid5075
Acetaminophen5067.5

Antimicrobial Activity

The antimicrobial efficacy of amino acids and their derivatives has been well-documented. For instance, studies have shown that various derivatives exhibit comparable activity against Staphylococcus aureus and Escherichia coli, suggesting that 3-amino-5-hydroxy-2-methylbenzoic acid may also possess similar properties .

Table 2: Antimicrobial Activity Against Common Pathogens

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
3-Amino-5-hydroxy-2-methylbenzoic acidE. coli32 µg/mL
3-Amino-5-hydroxy-2-methylbenzoic acidS. aureus64 µg/mL
AmpicillinE. coli8 µg/mL
AmpicillinS. aureus16 µg/mL

The analgesic mechanism is hypothesized to involve inhibition of cyclooxygenase (COX) enzymes, which play a critical role in the synthesis of prostaglandins—mediators of inflammation and pain. Molecular docking studies suggest that derivatives of benzoic acids can effectively bind to COX enzymes, enhancing their potential as anti-inflammatory agents .

Case Studies

Recent research has focused on synthesizing and characterizing derivatives of benzoic acids for enhanced bioactivity. For example, a study reported the synthesis of various derivatives with improved binding affinities for COX receptors, leading to greater analgesic effects compared to traditional NSAIDs like acetaminophen .

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